molecular formula C9H16N2O5 B558418 boc-gly-gly-oh CAS No. 31972-52-8

boc-gly-gly-oh

Cat. No.: B558418
CAS No.: 31972-52-8
M. Wt: 232.23 g/mol
InChI Key: HWBAHOVOSOAFLE-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)glycylglycine, commonly known as Boc-Gly-Gly-OH, is a chemical compound with the molecular formula C9H16N2O5. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a protecting group for amino acids to prevent unwanted side reactions during chemical processes .

Mechanism of Action

Target of Action

Boc-Gly-Gly-OH, also known as N-(tert-butoxycarbonyl)glycylglycine or Boc-Gly-Gly, is a derivative of glycine, an amino acid. It is primarily used in peptide synthesis . The primary targets of this compound are the amino and carboxyl groups of amino acids involved in peptide synthesis .

Mode of Action

The mode of action of this compound involves the protection of amino groups during peptide synthesis . The compound forms tert-butoxycarbonyl amide derivatives with amino groups, which protects these groups from further reaction . This allows for selective acylation of a free amine, facilitating the formation of peptide bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . By protecting certain amino and carboxyl groups, this compound allows for the selective formation of peptide bonds, thereby influencing the synthesis of peptides .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides, which suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific context of its use .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with specific sequences . By protecting certain groups during synthesis, this compound allows for the formation of peptide bonds in a controlled and selective manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness in peptide synthesis can be affected by the pH of the solution . Additionally, the compound’s stability and efficacy can be influenced by temperature and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Gly-Gly-OH can be synthesized through the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature . The reaction proceeds as follows:

  • Glycine is dissolved in water or THF.
  • Sodium hydroxide is added to the solution to make it basic.
  • Di-tert-butyl dicarbonate is added to the mixture.
  • The reaction mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional steps such as purification through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Gly-OH primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group for further chemical modifications. The deprotection can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.

    Protection: Di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran.

Major Products Formed

The major product formed from the deprotection of this compound is glycylglycine, which can be further used in peptide synthesis or other biochemical applications .

Scientific Research Applications

Boc-Gly-Gly-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes two glycine residues protected by a Boc group. This structure makes it particularly useful in the synthesis of dipeptides and tripeptides, providing a balance between protection and reactivity .

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-4-6(12)10-5-7(13)14/h4-5H2,1-3H3,(H,10,12)(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBAHOVOSOAFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318732
Record name N-(tert-butoxycarbonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31972-52-8
Record name 31972-52-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(tert-butoxycarbonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An oven-dried 20 mL vial equipped with septum and stir bar was charged with 6 mL dioxane, Gly—Gly (1.325 g, 10.0 mmol), BOC—ON (2.714 g, 11.0 mmol), and Et3N (2.10 mL, 15 mmol). The mixture was stirred for 2 hours during which time a clear yellow solution formed. The mixture was extracted with EtOAc (20 mL) and H2O (15 mL). The aqueous layer was collected, washed with EtOAc and added to 50 mL 5% citric acid. The t-BOC-GlyGlyOH was extracted with EtOAc (200 ml) and dried over anhydrous Na2SO4. The EtOAc was removed in vacuo and triturated with hot Et2O. White crystals were collected, washed with Et2O and dried to give 1.309 g of the title compound: 1H NMR (300 MHz, DMSO-d6): δ 12.3 (bs 1H, CO2H), 8.04 (t, 1, NH), 6.98 (t, 1H, NH), 3.75 (d, 2H, CH2), 3.56 (d, 2H, CH2), and 1.38 (s, 9H, C(CH3)3).
Quantity
1.325 g
Type
reactant
Reaction Step One
Quantity
2.714 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add, to a solution of t-butoxycarbonyl-glycyl-glycine methyl ester (3.9 g.) in tetrahydrofuran (30 ml.) and water (30 ml.), 16 ml. of 1 N sodium hydroxide dropwise. Stir the mixture until homogenous (1 1/2 hours), then acidify to pH 3 with dilute hydrochloric acid and evaporate to dryness. Suspend the residue in acetone, filter and evaporate the filtrate to dryness to afford the title product (m.p. 125°-128° C.).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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